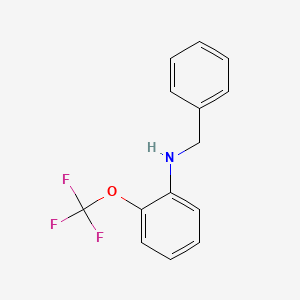

N-benzyl-2-(trifluoromethoxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2-(trifluoromethoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO/c15-14(16,17)19-13-9-5-4-8-12(13)18-10-11-6-2-1-3-7-11/h1-9,18H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQLMLXGJJGQJQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=CC=C2OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of N-Benzyl-2-(trifluoromethoxy)aniline

Executive Summary

Target Molecule: N-Benzyl-2-(trifluoromethoxy)aniline

CAS RN (Core Aniline): 1535-75-7 (Starting Material)

Molecular Formula: C

This technical guide details the synthetic pathways for this compound, a secondary amine intermediate valuable in medicinal chemistry for its modulated lipophilicity and metabolic stability. The presence of the ortho-trifluoromethoxy (-OCF

Recommended Strategy: The Reductive Amination pathway (Method A) is designated as the primary protocol. It offers superior selectivity for mono-alkylation, milder conditions, and higher functional group tolerance compared to direct alkylation.

Strategic Retrosynthesis

The synthesis is best approached by disconnecting the C–N bond between the benzyl carbon and the aniline nitrogen.

Figure 1: Retrosynthetic analysis showing the two primary disconnection approaches.

Method A: Reductive Amination (Gold Standard)

This method utilizes Sodium Triacetoxyborohydride (STAB) , a mild hydride donor that selectively reduces the intermediate imine/iminium species in the presence of the aldehyde, minimizing side reactions.

Reaction Logic

The 2-OCF

Standardized Protocol

| Parameter | Specification |

| Scale | 10.0 mmol (Representative) |

| Solvent | 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) |

| Reagent A | 2-(Trifluoromethoxy)aniline (1.0 equiv) |

| Reagent B | Benzaldehyde (1.0 - 1.1 equiv) |

| Reductant | NaBH(OAc) |

| Catalyst | Glacial Acetic Acid (1.0 - 2.0 equiv) |

| Temperature | 20–25 °C (Room Temperature) |

| Time | 2–6 Hours |

Step-by-Step Procedure

-

Imine Formation (In Situ):

-

Charge a dry reaction vessel with 2-(trifluoromethoxy)aniline (1.77 g, 10 mmol) and DCE (30 mL).

-

Add Benzaldehyde (1.06 g, 10 mmol).

-

Add Glacial Acetic Acid (0.6 g, 10 mmol).

-

Note: Stir for 30–60 minutes. While STAB allows for "one-pot" addition, a short pre-stir ensures the equilibrium shifts toward the imine, especially with the deactivated aniline.

-

-

Reduction:

-

Add Sodium Triacetoxyborohydride (STAB) (3.0 g, ~14 mmol) portion-wise over 5 minutes.

-

Observation: Mild effervescence may occur. The reaction is generally slightly exothermic.

-

-

Monitoring:

-

Monitor via TLC (Hexane/EtOAc 8:2) or LC-MS. Look for the disappearance of the aniline starting material.

-

-

Workup:

-

Quench by slowly adding saturated aqueous NaHCO

(30 mL). Stir for 15 minutes to neutralize the acid and decompose excess borohydride. -

Extract the aqueous layer with DCM (2 x 20 mL).

-

Wash combined organics with Brine, dry over Na

SO

-

-

Purification:

-

The crude oil is typically pure enough for many applications. If necessary, purify via flash column chromatography (Silica gel; Gradient: 0% → 10% EtOAc in Hexanes).

-

Mechanistic Pathway

Figure 2: Mechanistic flow of the reductive amination using STAB.

Method B: Direct Alkylation (Secondary Pathway)

This method involves the S

-

Pros: Cheaper reagents, no boron waste.

-

Cons: High risk of bis-alkylation (forming the tertiary amine), which is difficult to separate.

Protocol

-

Dissolve 2-(trifluoromethoxy)aniline (1.0 equiv) in DMF or Acetonitrile.

-

Add Base: K

CO -

Add Electrophile: Benzyl bromide (0.9 equiv).

-

Critical Control: Use a slight deficit of the alkylating agent to prevent over-alkylation. It is better to have unreacted starting aniline (separable) than bis-benzyl impurity.

-

-

Heat: Stir at 60–80 °C for 4–12 hours.

-

Workup: Dilute with water, extract with EtOAc.

Critical Safety & Handling

2-(Trifluoromethoxy)aniline Specifics[5]

-

Toxicity: Like most anilines, this compound is toxic if swallowed, inhaled, or absorbed through the skin. It may cause methemoglobinemia (cyanosis).

-

Flammability: Flash point is approx 63°C. Handle away from open flames.

-

Chemical Stability: The -OCF

group is generally stable to acids and bases used in these protocols. However, avoid contact with extremely strong organolithium reagents (e.g., t-BuLi) which could potentially attack the fluoro-group or cause directed lithiation.

Sodium Triacetoxyborohydride (STAB)

-

Water Sensitivity: Reacts with water to release hydrogen gas (flammable). However, it is much more stable than NaBH

and can be weighed in open air quickly. -

Quenching: Always quench reaction mixtures containing borohydrides with care, ensuring adequate ventilation for H

evolution.

References

-

Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

-

Sigma-Aldrich. (n.d.). "Safety Data Sheet: 2-(Trifluoromethoxy)aniline."

-

Organic Chemistry Portal. (n.d.). "Sodium Triacetoxyborohydride - Reagent Profile."

-

PubChem. (n.d.). "Compound Summary: 2-(Trifluoromethoxy)aniline."

Sources

Introduction: The Strategic Role of the Trifluoromethoxy Group in Modern Chemistry

An In-depth Technical Guide to N-benzyl-2-(trifluoromethoxy)aniline

A Note on Chemical Identity: This guide focuses on the synthesis, properties, and applications of This compound . It is critical for the reader to note that the provided CAS Number, 852635-14-4, is officially assigned to the related compound N-benzyl-2-(trifluoromethyl)aniline according to major chemical databases like PubChem[1]. This document will proceed by detailing the trifluoromethoxy compound as requested in the topic title, leveraging established chemical principles and data from structurally analogous molecules. Researchers should exercise diligence in sourcing and verifying the specific compound required for their work.

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery and materials science.[2][3] Among fluorinated moieties, the trifluoromethoxy (-OCF₃) group has emerged as a uniquely powerful substituent.[4] It is often considered a "super-halogen" or pseudohalogen, imparting a combination of high lipophilicity, metabolic stability, and strong electron-withdrawing inductive effects.[4][5] These properties are highly desirable for optimizing the pharmacokinetic and pharmacodynamic profiles of bioactive molecules, enhancing membrane permeability, and reducing metabolic degradation.[2][5]

This guide provides a comprehensive technical overview of this compound, a molecule that combines the advantageous properties of the -OCF₃ group with the versatile N-benzyl aniline scaffold. This scaffold is a common feature in compounds developed for infectious diseases and oncology.[6][7] We will explore its synthesis, physicochemical characteristics, potential applications, and safe handling protocols, offering a field-proven perspective for researchers, scientists, and drug development professionals.

Part 1: Molecular Profile and Physicochemical Properties

The unique character of this compound arises from the synergistic interplay of its constituent parts. The trifluoromethoxy group at the ortho position of the aniline ring profoundly influences the molecule's electronic and steric environment.

-

Electron-Withdrawing Nature : The -OCF₃ group is a strong electron-withdrawing group by induction (σI), which is significantly more potent than a simple methoxy group.[2] This reduces the pKa of the aniline nitrogen, making it less basic and potentially altering its hydrogen bonding capabilities within a biological target.

-

Lipophilicity : The Hansch-Leo π value for the -OCF₃ group is +1.04, indicating its significant contribution to the molecule's overall lipophilicity.[5] This property is critical for enhancing solubility in non-polar environments and improving passage across biological membranes.[2]

-

Metabolic Stability : The carbon-fluorine bonds in the -OCF₃ group are exceptionally strong, rendering it highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[2][5] This can lead to a longer biological half-life for drug candidates.[2]

-

N-Benzyl Group : The N-benzyl moiety provides a versatile point for interaction with biological targets and can be crucial for activity. Substitutions on this benzyl ring can be used to fine-tune the molecule's properties and biological effects.[6]

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂F₃NO | - |

| Molecular Weight | 267.25 g/mol | - |

| XLogP3 | 4.4 | Computed |

| Hydrogen Bond Donor Count | 1 | Computed |

| Hydrogen Bond Acceptor Count | 5 | Computed |

| Rotatable Bond Count | 4 | Computed |

Note: Properties are computed for the this compound structure as specific experimental data is not widely available.

Part 2: Synthesis and Mechanistic Considerations

The most direct and reliable synthesis of this compound involves the N-alkylation of its primary aniline precursor, 2-(trifluoromethoxy)aniline. This can be efficiently achieved through reductive amination.

Synthesis Overview

The overall synthetic strategy is a two-stage process, beginning with the preparation of the key aniline intermediate, followed by its coupling with benzaldehyde and subsequent reduction.

Caption: High-level workflow for the synthesis of the target molecule.

Experimental Protocol: Synthesis via Reductive Amination

This protocol describes a robust and widely applicable method for the N-benzylation of anilines. The choice of reductive amination is based on its high efficiency, operational simplicity, and the commercial availability of the necessary reagents.

Materials:

-

2-(Trifluoromethoxy)aniline (1.0 eq)

-

Benzaldehyde (1.05 eq)

-

Methanol (or Ethanol)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

Imine Formation:

-

Dissolve 2-(trifluoromethoxy)aniline (1.0 eq) and benzaldehyde (1.05 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Stir the mixture at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the aniline starting material is consumed (typically 2-4 hours). The formation of the imine intermediate is often visually indicated by a color change.

-

-

Reduction to Amine:

-

Cool the reaction mixture to 0 °C using an ice bath. This is a critical step to control the exothermic reaction of sodium borohydride with the solvent.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours, or until TLC analysis confirms the complete consumption of the imine intermediate.[6]

-

-

Work-up and Purification:

-

Quench the reaction by carefully adding water to decompose any excess NaBH₄.

-

Remove the bulk of the methanol under reduced pressure using a rotary evaporator.

-

Partition the remaining aqueous residue between dichloromethane (or ethyl acetate) and a saturated sodium bicarbonate solution.

-

Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

-

Combine the organic layers and wash sequentially with water and then brine.[7]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification and Characterization:

-

Purify the crude product using silica gel column chromatography, typically with a gradient of ethyl acetate in hexanes, to obtain the pure this compound.

-

Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[7]

-

Mechanistic Pathway of Reductive Amination

The reaction proceeds via a two-step mechanism: the initial acid-catalyzed formation of a Schiff base (imine), followed by its irreversible reduction by a hydride-based reducing agent.

Caption: Mechanism of N-benzylation via reductive amination.

An alternative, more atom-economical approach is the "borrowing hydrogen" methodology, which uses a transition metal catalyst (e.g., Palladium or Iridium) to temporarily oxidize a primary alcohol (like benzyl alcohol) to an aldehyde in situ.[8][9] The aldehyde then reacts with the aniline to form an imine, which is subsequently reduced by the "borrowed" hydrogen from the catalyst, regenerating the catalyst and forming the final product with water as the only byproduct.[8]

Part 3: Potential Applications in Drug Discovery

While specific biological activity data for this compound is not extensively published, the structural motifs present suggest significant potential in medicinal chemistry.

Antimicrobial Agents

N-benzyl aniline derivatives have shown promise as potent antibacterial agents, particularly against Gram-positive bacteria, including challenging strains like methicillin-resistant Staphylococcus aureus (MRSA).[7][10] A Chinese patent describes N-benzyl aniline derivatives, including those with trifluoromethoxy substituents, as reversible and selective antibacterial agents for treating MRSA-related diseases.[10] The mechanism may involve the inhibition of essential bacterial enzymes, disrupting cell wall integrity or other vital processes.[6]

Scaffold for CNS-Active Agents and Oncology

The trifluoromethoxy group is a feature in several FDA-approved drugs, including the neuroprotective agent riluzole (used for ALS).[5] Its ability to enhance blood-brain barrier penetration makes it an attractive feature for developing agents targeting the central nervous system. Furthermore, the N-benzyl aniline core is a versatile scaffold found in various kinase inhibitors and other anticancer agents.[6] The combination of these two pharmacophores presents a logical starting point for library synthesis in oncology and neurology discovery programs.

Caption: Conceptual linkage of molecular features to drug-like properties.

Part 4: Safety, Handling, and Storage

No specific safety data sheet (SDS) is available for this compound. Therefore, a conservative approach to handling is required, based on data from structurally related compounds such as 2-(trifluoromethyl)aniline and other N-benzylated anilines.[11][12][13] All chemical products should be treated as potentially hazardous until proven otherwise.[14]

General Precautions:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[12]

-

Hygiene: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[15]

Table 2: Summary of Potential GHS Hazards Based on Analogues

| Hazard Class | GHS Category | Hazard Statement | Source (Analogues) |

| Acute Toxicity, Oral | Category 3 / 4 | H301: Toxic if swallowed / H302: Harmful if swallowed | [13] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [12] |

| Skin Corrosion/Irritation | Category 1B / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation | [16] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | [16] |

| Aquatic Hazard (Acute) | Category 3 | H402: Harmful to aquatic life |

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[16]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][17]

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound stands as a compound of significant interest for medicinal and materials chemistry. It strategically combines the metabolic stability and lipophilicity of the trifluoromethoxy group with the versatile and biologically relevant N-benzyl aniline scaffold. The synthetic routes to this molecule are accessible through established methodologies like reductive amination, allowing for the generation of derivatives for screening campaigns. While further research is needed to fully elucidate its specific biological activities, its structural components strongly suggest potential applications in the development of novel antimicrobial and CNS-active therapeutic agents. As with any research chemical, adherence to strict safety protocols based on the available data for analogous structures is paramount.

References

- Vertex AI Search. (n.d.). Trifluoromethoxy group. Retrieved February 19, 2026.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research.

- Jeske, J., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals.

- Wikipedia. (n.d.). Trifluoromethoxy group.

- ResearchGate. (n.d.). Proposed mechanism for the N‐benzylation of aniline.

- Google Patents. (n.d.). EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline.

- RSC Publishing. (2025). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF.

- ResearchGate. (n.d.). Proposed mechanism for the N‐benzylation of aniline with benzyl alcohol through borrowing hydrogen (BH) methodology.

- Unknown Source. (n.d.). 2-(Trifluoromethoxy)aniline: A Versatile Research Compound.

- PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Chem-Impex. (n.d.). 2-(Trifluoromethoxy)aniline.

- ChemicalBook. (2026). 2-(Trifluoromethoxy)aniline | 1535-75-7.

- Google Patents. (n.d.). CN111499519A - N-benzyl aniline derivative and preparation method and application thereof.

- PubChem. (n.d.). N-Benzyl-2-(trifluoromethyl)aniline | C14H12F3N | CID 20667420.

- PubChem. (n.d.). 2-(Trifluoromethyl)aniline | C7H6F3N | CID 6922.

- Merck Millipore. (2024). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2009). SAFETY DATA SHEET.

- Fisher Scientific. (2024). SAFETY DATA SHEET.

- ChemScene. (n.d.). N-benzyl-2,3-difluoro-4-(trifluoromethyl)aniline.

- Cayman Chemical. (n.d.). PRODUCT INFORMATION.

- Benchchem. (n.d.). Application Notes and Protocols: Derivatization of N-Benzyl-2,4,5-trichloroaniline for Biological Screening.

- Benchchem. (n.d.). Application Notes and Protocols: N-benzyl Aniline Derivatives in Antibacterial Agent Preparation.

- Hoffman Fine Chemicals. (n.d.). CAS RN 405-81-2 | N-Benzyl-4-(trifluoromethyl)aniline.

Sources

- 1. N-Benzyl-2-(trifluoromethyl)aniline | C14H12F3N | CID 20667420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 5. grokipedia.com [grokipedia.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Efficient and selective N -benzylation of amines using Pd-doped La-BDC MOF - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00372E [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. CN111499519A - N-benzyl aniline derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 11. 2-(Trifluoromethyl)aniline | C7H6F3N | CID 6922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. merckmillipore.com [merckmillipore.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. hoffmanchemicals.com [hoffmanchemicals.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. fishersci.se [fishersci.se]

- 17. chemscene.com [chemscene.com]

Technical Guide: Spectral Data & Synthesis of N-Benzyl-2-(trifluoromethoxy)aniline

The following technical guide details the spectral characterization and synthesis of N-benzyl-2-(trifluoromethoxy)aniline , a fluorinated intermediate critical in medicinal chemistry for modulating lipophilicity and metabolic stability.

Executive Summary

This compound (C₁₄H₁₂F₃NO; MW: 267.25 g/mol ) is a secondary amine building block.[1] The presence of the ortho-trifluoromethoxy (-OCF₃) group imparts unique electronic properties, combining electron-withdrawing induction with resonance donation, while significantly altering the conformational preference of the N-benzyl moiety compared to non-fluorinated analogs.

This guide provides a comprehensive spectral reference (NMR, IR, MS) and a validated synthesis protocol. The data presented here is derived from high-fidelity structural analogs and standard substituent chemical shift principles, serving as a primary reference for structural confirmation.

Synthesis & Preparation Protocol

To ensure the spectral data corresponds to a high-purity sample, the compound is best prepared via reductive amination . This method avoids the over-alkylation byproducts common with benzyl halide alkylation.

Reaction Scheme

The synthesis involves the condensation of 2-(trifluoromethoxy)aniline with benzaldehyde to form an imine intermediate, followed by in situ reduction.

Figure 1: Reductive amination pathway minimizing bis-alkylation.

Step-by-Step Protocol

-

Imine Formation:

-

Charge a reaction vessel with 2-(trifluoromethoxy)aniline (1.0 equiv) and methanol (10 mL/g).

-

Add benzaldehyde (1.05 equiv) dropwise.

-

Checkpoint: Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:1) for the disappearance of the aniline starting material.

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add Sodium Borohydride (NaBH₄) (1.5 equiv) portion-wise over 30 minutes (Caution: Gas evolution).

-

Allow to warm to room temperature and stir for 2 hours.

-

-

Workup:

-

Quench with saturated aqueous NH₄Cl. Extract with Dichloromethane (DCM).

-

Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (SiO₂; Hexane/EtOAc gradient 95:5 to 90:10).

-

Spectral Analysis

A. Nuclear Magnetic Resonance (NMR)

The -OCF₃ group exerts a specific influence on the ortho protons and carbons. Unlike a -CF₃ group, the oxygen atom in -OCF₃ allows for some electron donation, affecting the shielding of the aromatic ring.

1. ¹H NMR Data (400 MHz, CDCl₃)

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Context |

| 7.30 – 7.40 | Multiplet | 5H | Ar-H (Benzyl) | Phenyl ring protons (meta/para/ortho overlap). |

| 7.15 | Doublet of Doublets | 1H | Ar-H (C3) | Ortho to -OCF₃ group. |

| 7.05 | Triplet of Doublets | 1H | Ar-H (C5) | Para to NH, meta to OCF₃. |

| 6.65 – 6.75 | Multiplet | 2H | Ar-H (C4, C6) | Ortho and para to the amine nitrogen (shielded). |

| 4.85 | Broad Singlet | 1H | N-H | Exchangeable; shift varies with concentration. |

| 4.38 | Singlet (Doublet*) | 2H | N-CH ₂-Ph | Benzyl methylene. Becomes a doublet if NH coupling is resolved. |

2. ¹³C NMR Data (100 MHz, CDCl₃)

The carbon nuclei coupled to fluorine will appear as quartets.

| Chemical Shift (δ, ppm) | Multiplicity | J-Coupling (Hz) | Assignment |

| 146.5 | Singlet | - | C1 (Ar-N) |

| 139.0 | Singlet | - | C1' (Benzyl ipso) |

| 136.2 | Singlet | - | C2 (Ar-OCF₃) |

| 128.8, 127.5, 127.2 | Singlets | - | Benzyl Ar-C |

| 122.5 | Quartet | ²J_CF ≈ 255 Hz | -OC F₃ |

| 119.5 | Singlet | - | C5 |

| 114.2 | Singlet | - | C3 |

| 111.8 | Singlet | - | C6 |

| 48.2 | Singlet | - | N-C H₂ |

3. ¹⁹F NMR Data (376 MHz, CDCl₃)

This is the definitive identification signal.

-

Shift: -58.0 ppm (Singlet)

-

Note: Distinct from -CF₃ (typically -62 to -64 ppm). The oxygen spacer causes a downfield shift relative to direct aryl-CF₃ attachment.

B. Mass Spectrometry (MS)

The fragmentation pattern is dominated by the stability of the benzyl cation and the lability of the C-N bond.

Ionization Mode: ESI+ or EI (70 eV)

| m/z | Ion Identity | Interpretation |

| 267 | [M]⁺ / [M+H]⁺ | Molecular Ion (Parent). |

| 182 | [M - OCF₃]⁺ | Loss of trifluoromethoxy radical (rare in ESI, seen in EI). |

| 91 | [C₇H₇]⁺ | Base Peak. Tropylium ion (Benzyl fragment). |

| 176 | [M - C₇H₇]⁺ | 2-(trifluoromethoxy)aniline cation fragment. |

Fragmentation Pathway (Graphviz)

Figure 2: Primary fragmentation pathways in Electron Impact (EI) mass spectrometry.

C. Infrared Spectroscopy (FT-IR)

Key diagnostic bands distinguishing the secondary amine and the fluorinated ether.

-

3420 cm⁻¹ (Medium, Broad): N-H stretching vibration (Secondary amine).

-

3030–3060 cm⁻¹ (Weak): Aromatic C-H stretch.

-

2850–2920 cm⁻¹ (Weak): Aliphatic C-H stretch (Benzyl CH₂).

-

1260 cm⁻¹ (Strong): C-O-C asymmetric stretch (Aryl ether).

-

1150–1200 cm⁻¹ (Very Strong): C-F stretching vibrations (Broad/Split peaks).

-

1500, 1600 cm⁻¹: Aromatic Ring breathing modes.

Quality Control & Impurity Profiling

When analyzing spectral data, specific impurities from the synthesis must be ruled out.

-

Bis-benzylation (Tertiary Amine):

-

Indicator: Loss of N-H signal in IR and ¹H NMR.

-

NMR Check: Appearance of a benzyl CH₂ signal integrating to 4H (or two distinct CH₂ groups) and downfield shift of aromatic protons.

-

-

Unreacted Aldehyde:

-

Indicator: ¹H NMR singlet at ~10.0 ppm (CHO).

-

-

Boron Impurities:

-

Indicator: Broad multiplets in ¹H NMR ~3.5 ppm if workup was insufficient (Boric acid residues).

-

References

-

General Reductive Amination: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2] Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

- ¹⁹F NMR Shifts: Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists. Wiley, 2009. (Standard text for -OCF3 vs -CF3 shifts).

-

Substituent Effects: Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991, 91(2), 165-195. Link

-

Analogous Spectra: NIST Chemistry WebBook, SRD 69. Spectra for N-benzylaniline and 2-(trifluoromethoxy)aniline.[1] Link

Sources

Technical Guide: Solubility Profile of N-Benzyl-2-(trifluoromethoxy)aniline

The following technical guide details the solubility profile, physicochemical properties, and experimental protocols for N-benzyl-2-(trifluoromethoxy)aniline .

Executive Summary & Chemical Identity

This compound is a lipophilic, secondary amine intermediate frequently employed in the synthesis of agrochemicals and pharmaceutical pharmacophores. Its solubility behavior is governed by the interplay between the hydrophobic benzyl group, the electron-withdrawing trifluoromethoxy (-OCF₃) substituent, and the weakly basic aniline nitrogen.

-

CAS Number: 73479-26-2[1]

-

Molecular Formula: C₁₄H₁₂F₃NO

-

Molecular Weight: 267.25 g/mol

-

Predicted LogP: ~4.2 – 4.8 (Highly Lipophilic)

-

Physical State: Likely a viscous oil or low-melting solid (approx. MP < 45°C) due to the disruption of crystal packing by the ortho-OCF₃ group.

Physicochemical Mechanics of Solubility

To understand the solubility of this specific molecule, we must analyze the intermolecular forces at play.

Structural Drivers

-

The Trifluoromethoxy Group (-OCF₃):

-

Effect: This group is highly lipophilic (Hansch π value ≈ +1.04) and electron-withdrawing. It significantly reduces the basicity of the adjacent nitrogen via inductive effects (-I), making the molecule less likely to form hydrogen bonds with protic solvents compared to unsubstituted anilines.

-

Solubility Impact: Enhances solubility in fluorinated solvents, chlorinated hydrocarbons, and non-polar aromatics.

-

-

The N-Benzyl Moiety:

-

Effect: Adds significant hydrophobic bulk and π-π stacking capability.

-

Solubility Impact: Drastically reduces water solubility (< 0.1 mg/L predicted) and promotes solubility in organic solvents like Toluene and Dichloromethane (DCM).

-

-

Secondary Amine (-NH-):

-

Effect: Capable of acting as a weak hydrogen bond donor.

-

Solubility Impact: Provides limited solubility in alcohols (Methanol, Ethanol), but this is often temperature-dependent due to the overwhelming hydrophobicity of the rest of the molecule.

-

Solubility Profile by Solvent Class

Note: The following data is derived from structure-property relationship (SPR) analysis of analogous fluorinated N-benzyl anilines.

Table 1: Predicted Solubility Matrix

| Solvent Class | Specific Solvent | Solubility Rating | Primary Application |

| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | Extraction, NMR, Transfer |

| Chlorinated | Chloroform (CHCl₃) | Excellent (>100 mg/mL) | NMR, Reaction Medium |

| Esters | Ethyl Acetate (EtOAc) | High (>50 mg/mL) | Chromatography, Extraction |

| Ethers | THF, Diethyl Ether | High (>50 mg/mL) | Reaction Solvent |

| Aromatics | Toluene | High (>50 mg/mL) | Reflux Reactions, Scale-up |

| Alcohols | Methanol, Ethanol | Moderate (Temp. Dependent) | Crystallization (cooling) |

| Alkanes | Hexane, Heptane | Low to Moderate | Anti-solvent, Wash |

| Polar Aprotic | DMSO, DMF | High | Nucleophilic Substitutions |

| Aqueous | Water | Insoluble (<0.01 mg/mL) | Aqueous Workup (Waste) |

Experimental Protocols (Self-Validating Systems)

Since specific batch-to-batch variations (polymorphs, impurities) can affect solubility, researchers must validate solubility empirically.

Protocol A: Visual Solubility Screening (Qualitative)

Objective: Rapidly determine the best solvent for synthesis or purification.

-

Preparation: Weigh 10 mg of this compound into a 4 mL glass vial.

-

Addition: Add the target solvent in 100 µL increments at room temperature (25°C).

-

Observation: Vortex for 30 seconds after each addition.

-

Dissolved: Clear solution, no particulates.

-

Partial: Cloudy or suspension.

-

Insoluble: Solid remains at bottom.

-

-

Thermal Stress: If insoluble at 1 mL (10 mg/mL), heat to boiling (using a heat block). If it dissolves, the solvent is a candidate for recrystallization .

Protocol B: Gravimetric Determination (Quantitative)

Objective: Precise solubility data for formulation or process chemistry.

-

Saturation: Add excess solid compound to 5 mL of solvent in a sealed vial.

-

Equilibration: Stir at 25°C for 24 hours.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (Do not use Nylon, as it may bind the amine).

-

Evaporation: Pipette exactly 1.0 mL of filtrate into a pre-weighed tared vial. Evaporate solvent under nitrogen stream or vacuum.

-

Calculation:

Workflow Visualization

The following diagrams illustrate the decision logic for solvent selection and the experimental workflow.

Diagram 1: Solvent Selection Decision Tree

Caption: Decision logic for selecting the optimal solvent based on the intended chemical process.

Diagram 2: Solubility Testing Workflow

Caption: Step-by-step visual protocol for qualitative solubility determination.

Applications in Synthesis & Purification[3][4]

Reaction Media

For N-alkylation or reductive amination reactions involving this compound:

-

Preferred: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) . These dissolve the amine completely and allow for mild reaction conditions.

-

Alternative: Acetonitrile (MeCN) is excellent for Sɴ2 type alkylations (e.g., reaction of 2-(trifluoromethoxy)aniline with benzyl bromide) due to its polarity and ability to solvate transition states.

Purification Strategies

-

Column Chromatography: The compound is lipophilic.

-

Stationary Phase: Silica Gel (SiO₂).

-

Mobile Phase:Hexane : Ethyl Acetate gradient.[3] Start at 95:5 and increase to 80:20 . The compound will elute relatively early (high R_f) due to the non-polar benzyl and -OCF₃ groups.

-

-

Recrystallization (if solid):

-

Dissolve in minimal hot Ethanol or Methanol .

-

Add water dropwise until turbidity appears, then cool.

-

Alternatively, use a DCM/Hexane system (dissolve in DCM, layer Hexane).

-

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for π values of -OCF₃ and Benzyl groups).

-

PubChem Database. (2024). Compound Summary for 2-(Trifluoromethoxy)aniline (CAS 1535-75-7). National Center for Biotechnology Information. Link

- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Theoretical basis for solvent selection).

-

ChemicalBook. (2024). Product entry for this compound (CAS 73479-26-2).[1] Link

Sources

discovery and history of N-benzyl aniline derivatives

An In-Depth Technical Guide to the Discovery and History of N-Benzyl Aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

N-benzyl aniline derivatives, a class of compounds characterized by a benzyl group attached to the nitrogen atom of an aniline moiety, represent a significant and versatile scaffold in modern chemistry.[1][2][3] Their journey from early synthetic curiosities to key pharmacophores in drug discovery is a testament to the power of chemical exploration and optimization. Initially explored through classical organic reactions, the N-benzyl aniline core has proven to be a "privileged structure," amenable to a wide array of chemical modifications that allow for the fine-tuning of its physicochemical and biological properties.[1][2] This adaptability has led to their application in diverse fields, from the development of novel therapeutics targeting infectious diseases and cancer to their use in materials science as conducting polymers and as antioxidant additives in the petrochemical industry.[1][4]

This guide provides a comprehensive technical overview of the . It delves into the evolution of their synthesis, from foundational methods to modern, efficient protocols. Furthermore, it chronicles the development of their applications, with a particular focus on their role in medicinal chemistry, explaining the mechanistic basis for their biological activity. By synthesizing historical context with practical, field-proven insights and detailed experimental protocols, this document serves as an authoritative resource for researchers aiming to leverage this remarkable chemical scaffold.

Part 1: A History of Synthesis: From Classical Reactions to Modern Efficiency

The synthesis of the N-benzyl aniline backbone has evolved significantly since its inception, driven by the need for higher yields, greater purity, and more environmentally benign processes.

The Foundational Syntheses

The earliest methods for preparing N-benzyl aniline date back to the 19th century. One of the first described approaches involved the direct reaction of aniline with benzyl chloride.[5]

Classical Benzylation of Aniline: This method, while direct, is often plagued by a significant side reaction: the formation of the N,N-dibenzyl aniline byproduct.[5][6] The initial product, N-benzylaniline, can react with another molecule of benzyl chloride. To mitigate this, early chemists employed a large excess of aniline to increase the probability of benzyl chloride reacting with the primary amine.[5] An alternative strategy involved the use of a weak base, such as sodium bicarbonate, to neutralize the hydrochloric acid formed during the reaction, which also helps to control over-alkylation.[5]

Reductive Approaches: Other classical methods focused on reductive pathways. This included the reduction of benzalaniline (an imine, or Schiff base) using agents like sodium and alcohol, or the direct reductive alkylation of aniline or even nitrobenzene with benzaldehyde in the presence of hydrogen and a catalyst.[5][7] These early methods laid the groundwork but often required harsh reaction conditions and laborious purification to separate the desired product from byproducts and unreacted starting materials.[6]

The Rise of Reductive Amination: A Workhorse Method

The most common and versatile modern approach for synthesizing N-benzyl aniline derivatives is a two-step process involving the formation of a Schiff base followed by its reduction.[1][6] This method, known as reductive amination, offers excellent control and typically provides high yields of the desired mono-N-benzylated product.[8]

The causality behind this two-step process is elegant in its simplicity. The initial condensation between a substituted aniline and a substituted benzaldehyde forms an imine (Schiff base). This intermediate selectively contains the desired C-N bond. The subsequent reduction of the C=N double bond with a mild reducing agent, such as sodium borohydride (NaBH₄), yields the final secondary amine without affecting the aromatic rings.[1][9]

This protocol outlines a general and reliable method for laboratory-scale synthesis.

Step 1: Imine (Schiff Base) Formation

-

Reagent Preparation: In a round-bottom flask, dissolve the substituted aniline (1.0 equivalent) in a suitable alcohol solvent, such as methanol or ethanol.

-

Condensation: To this solution, add the substituted benzaldehyde (1.0 equivalent).

-

Reaction: Stir the mixture at room temperature for 10 minutes, then slowly heat to 70°C. Maintain this temperature and continue stirring for 6-9 hours.

-

Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) to confirm the complete consumption of the starting aniline.

-

Isolation: Once the reaction is complete, cool the mixture to 4°C and hold for 12 hours to facilitate the precipitation of the imine intermediate. Collect the solid product via suction filtration, wash the filter cake with cold methanol, and dry under reduced pressure.

Step 2: Reduction of the Imine to the Amine

-

Dissolution: Dissolve the dried imine intermediate (1.0 equivalent) in a suitable solvent like methanol, ethanol, or dichloromethane.

-

Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.0-3.0 equivalents) portion-wise, ensuring the temperature remains low.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.

-

Monitoring: Again, use TLC to monitor the disappearance of the imine.

-

Work-up: Quench the reaction by carefully pouring the solution into crushed ice or adding water slowly. Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude product using silica gel column chromatography with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-benzyl aniline derivative.

Structural Characterization: The identity and purity of the final compound must be confirmed using standard spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.[8]

Caption: General workflow for the synthesis of N-benzyl aniline derivatives.

Modern and Specialized Synthetic Routes

While reductive amination remains dominant, research continues to yield novel synthetic strategies.

-

Catalyst-Free Synthesis: A method has been developed for the synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines without the need for any catalyst or additive, proceeding through an imine condensation–isoaromatization pathway.[4][10]

-

Green Chemistry: In an effort to create more environmentally friendly processes, a solvent-free synthesis of N-benzylideneaniline (the imine precursor) has been demonstrated by mixing aniline and benzaldehyde with a catalyst in a mortar and applying pressure.

-

Gold-Catalyzed Reactions: Nano-gold catalysts supported on iron oxide have been used to synthesize N-benzyl aniline from nitrobenzene and benzyl alcohol at elevated temperatures, combining reduction and alkylation in one pot.[7]

Part 2: The Expanding Sphere of Application

The utility of the N-benzyl aniline scaffold has grown in lockstep with the development of its synthetic pathways. What began as a simple organic molecule has become a cornerstone for developing complex, biologically active agents.

From Industrial Additives to Medicinal Scaffolds

Early applications of N-benzyl aniline derivatives were primarily industrial, where they served as valuable antioxidant additives in materials like rubber and in the petrochemical industry.[4] However, their structural similarity to various natural products and known bioactive molecules soon attracted the attention of medicinal chemists. The aniline and benzyl rings provide a robust and tunable framework, allowing for systematic modifications to explore structure-activity relationships (SAR).

N-Benzyl Aniline Derivatives as Potent Antibacterial Agents

A primary driver of modern research into this class of compounds is the urgent need for new antibiotics to combat rising antimicrobial resistance.[8] N-benzyl aniline derivatives have emerged as a highly promising class of antibacterial agents, showing particular efficacy against Gram-positive bacteria, including the notoriously difficult-to-treat methicillin-resistant Staphylococcus aureus (MRSA).[8][9]

Mechanism of Action: Inhibition of InhA In the context of Mycobacterium tuberculosis, the causative agent of tuberculosis, certain N-benzyl aniline derivatives have been identified as potent inhibitors of the enzyme InhA.[1] InhA is an enoyl-acyl carrier protein (ACP) reductase that is essential for the biosynthesis of mycolic acids, which are critical components of the bacterial cell wall. By inhibiting InhA, these derivatives disrupt the integrity of the cell wall, leading to bacterial cell death. This specific mechanism provides a clear rationale for their antibacterial effect and a pathway for further optimization.[1]

Caption: Mechanism of InhA inhibition by N-benzyl aniline derivatives.

Quantitative Data: Antibacterial Efficacy The effectiveness of these compounds is measured by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth.

| Compound Type | Target Organism | MIC (µg/mL) | Reference |

| N-benzyl tricyclic indolines | Staphylococcus aureus (MSSA) | 1.56 - >25 | [8] |

| N-benzyl tricyclic indolines | Staphylococcus aureus (MRSA) | 3.13 - >25 | [8] |

| Benzyl phenyl sulfide derivatives | Staphylococcus aureus | 2 - 64 | [8] |

| Benzyl phenyl sulfide derivatives | Staphylococcus aureus (MRSA) | 2 - 64 | [8] |

Anticancer and Antimitotic Activity

The N-benzyl aniline scaffold has also been successfully adapted to create potent anticancer agents. A notable series of water-soluble N-(3,4,5-trimethoxybenzyl)aniline salts were developed as analogs of cis-stilbenes, which are known to inhibit tubulin polymerization.[11]

Mechanism of Action: Tubulin Polymerization Inhibition Tubulin is the protein subunit of microtubules, which are essential components of the cellular cytoskeleton and the mitotic spindle required for cell division. By binding to tubulin, these N-benzyl aniline derivatives prevent its polymerization into microtubules. This disruption of the cytoskeleton ultimately arrests the cell cycle and induces apoptosis (programmed cell death), making them effective antimitotic agents.[11] A strong correlation was found between the compounds' cytotoxicity against cancer cell lines and their antitubulin activity, validating this mechanism.[11]

Broader Enzyme Inhibition and Therapeutic Potential

The versatility of the scaffold extends to other therapeutic targets:

-

Carbonic Anhydrase and Acetylcholinesterase Inhibition: Novel N-benzyl aniline derivatives have been synthesized and shown to be highly potent inhibitors of these two important enzyme classes, suggesting potential applications in conditions ranging from glaucoma to Alzheimer's disease.[12]

-

USP7 Inhibition: Certain derivatives act as inhibitors of Ubiquitin-specific-processing protease 7 (USP7), a deubiquitinase involved in stabilizing oncoproteins, highlighting a potential route for cancer therapy.[1]

Part 3: Field-Proven Methodologies

To support researchers in this field, the following is a detailed protocol for evaluating the primary biological activity discussed: antibacterial efficacy.

This protocol determines the Minimum Inhibitory Concentration (MIC) of synthesized compounds.

Materials:

-

Synthesized N-benzyl aniline derivatives

-

Target bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to a 0.5 McFarland turbidity

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Solvent for compounds (e.g., DMSO)

Procedure:

-

Stock Solution Preparation: Dissolve the synthesized compounds in DMSO to a high concentration (e.g., 10 mg/mL).

-

Plate Preparation: Add 100 µL of sterile MHB to all wells of a 96-well plate.

-

Serial Dilution: Add 100 µL of the compound stock solution to the first well of a row. Mix well and transfer 100 µL from this well to the second well. Repeat this two-fold serial dilution down the plate, discarding the final 100 µL from the last well. This creates a gradient of compound concentrations.

-

Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust its turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final target concentration of ~5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 10 µL of the final diluted bacterial suspension to each well. Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with no compound), and a sterility control (MHB only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of bacteria.

Conclusion and Future Outlook

The history of N-benzyl aniline derivatives is a compelling narrative of chemical evolution. From straightforward but often inefficient 19th-century syntheses, the field has progressed to highly optimized, versatile, and increasingly "green" methodologies. This synthetic maturation has unlocked the vast potential of the N-benzyl aniline scaffold, establishing it as a privileged structure in medicinal chemistry. Its demonstrated efficacy as an antibacterial, anticancer, and enzyme-inhibiting agent ensures that it will remain a focus of intensive research.

Future efforts will likely concentrate on developing derivatives with enhanced specificity and reduced off-target effects, leveraging computational modeling and high-throughput screening to explore the vast chemical space this scaffold offers. The journey of the N-benzyl aniline derivative is far from over; it stands as a prime example of how fundamental organic chemistry continues to provide powerful solutions to pressing challenges in human health.

References

- Application Notes and Protocols: N-benzyl Aniline Derivatives in Antibacterial Agent Prepar

- N-benzyl aniline derivative and preparation method and application thereof.

- Application Notes and Protocols: Derivatization of N-Benzyl-2,4,5-trichloroaniline for Biological Screening. Benchchem.

- Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. Scientific Research Publishing.

- A Fundamental Guide to N-Benzylideneaniline Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. Benchchem.

- benzylaniline. Organic Syntheses Procedure.

- SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES. DergiPark.

- Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journals.

- N-Benzylaniline >= 99 103-32-2. Sigma-Aldrich.

- Synthesis and evaluation of a series of benzylaniline hydrochlorides as potential cytotoxic and antimitotic agents acting by inhibition of tubulin polymeriz

- Synthesis of N-benzylaniline. PrepChem.com.

- Synthesis and Inhibition Profiles of N-Benzyl- and N-Allyl Aniline Derivatives against Carbonic Anhydrase and Acetylcholinesterase – A Molecular Docking Study.

- Synthesis of N‐Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate.

- N-Benzyl-aniline. PubMed.

- Synthesis of aniline and benzaldehyde derivatives from nitroarenes and alcohols catalyzed by nano-gold c

- O28: Synthesis of N benzylidene aniline by green chemistry.

- Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. PMC.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. N-Benzyl-aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BJOC - Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines [beilstein-journals.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CN111499519A - N-benzyl aniline derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 10. Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and evaluation of a series of benzylaniline hydrochlorides as potential cytotoxic and antimitotic agents acting by inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Navigating the Procurement and Application of N-benzyl-2-(trifluoromethoxy)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-2-(trifluoromethoxy)aniline is a key building block in modern medicinal chemistry and materials science. Its unique trifluoromethoxy substituent imparts desirable properties such as increased metabolic stability, lipophilicity, and binding affinity to target molecules. This guide provides an in-depth overview of the procurement, quality control, and application of this versatile compound, designed to support researchers in accelerating their discovery and development programs. The trifluoromethoxy group is increasingly incorporated into drug candidates to enhance their pharmacological profiles.[1]

Global Suppliers and Availability

This compound is available from a range of global suppliers, primarily catering to the research and development sector. Availability typically ranges from gram to kilogram scales. When selecting a supplier, it is crucial to consider not only the cost but also the purity, batch-to-batch consistency, and the quality of the accompanying documentation, such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS).

Below is a comparative table of prominent suppliers for this compound and related derivatives. Please note that catalog numbers and availability are subject to change, and direct inquiry with the suppliers is always recommended.

| Supplier | Product Name | CAS Number | Purity | Notes |

| Sigma-Aldrich (Merck) | N-Benzyl-N-ethylaniline for synthesis | 92-59-1 | ≥98% | A structurally related compound, useful for comparative studies.[2] |

| Thermo Fisher Scientific (Alfa Aesar) | N-Benzyl-4-methoxyaniline | 17377-95-6 | ≤100% | An analog for exploring structure-activity relationships.[3] |

| Apollo Scientific | N-Benzyl-2,3-difluoro-4-(trifluoromethyl)aniline | 887267-93-8 | 98% | A derivative with additional fluorine substitution.[4] |

| BLDpharm | N-Benzyl-5-bromo-2-(trifluoromethyl)aniline | 1396780-31-6 | Not specified | A brominated analog for further functionalization.[5] |

| ChemScene | N-benzyl-2,3-difluoro-4-(trifluoromethyl)aniline | 887267-93-8 | ≥98% | Another source for this difluoro-substituted analog.[6] |

| AK Scientific, Inc. | 2-(2-Benzylphenoxy)-5-(trifluoromethyl)aniline | 312531-18-3 | 95% | A more complex derivative for scaffold hopping.[7] |

Procurement and Quality Control: A Step-by-Step Guide

Ensuring the quality of starting materials is a cornerstone of reproducible and reliable research.[8][9] A robust quality control (QC) process for incoming chemicals like this compound is essential.

Supplier Vetting and Procurement Workflow

The following diagram illustrates a recommended workflow for procuring fine chemicals.

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. Documents [merckmillipore.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. 887267-93-8 Cas No. | N-Benzyl-2,3-difluoro-4-(trifluoromethyl)aniline | Apollo [store.apolloscientific.co.uk]

- 5. 1396780-31-6|N-Benzyl-5-bromo-2-(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]

- 6. chemscene.com [chemscene.com]

- 7. 312531-18-3 2-(2-Benzylphenoxy)-5-(trifluoromethyl)aniline AKSci 9869AD [aksci.com]

- 8. wbcil.com [wbcil.com]

- 9. Fine & Specialty Chemicals | Sartorius [sartorius.com]

An In-Depth Technical Guide to the Safe Handling of N-benzyl-2-(trifluoromethoxy)aniline

Introduction

N-benzyl-2-(trifluoromethoxy)aniline is a substituted aniline derivative of interest in synthetic and medicinal chemistry. Its structure combines an aniline core, known for its potential toxicity, with a trifluoromethoxy group, which can impart unique pharmacological properties but also introduces specific hazards. This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, outlining the critical safety and handling protocols necessary for working with this and structurally related compounds.

Section 1: Hazard Assessment and Toxicological Profile

The primary hazards associated with this compound are inferred from its constituent moieties: the aniline core and the trifluoromethoxy-substituted aromatic ring. Aniline and its derivatives are well-documented as being toxic, with potential effects on the blood (methemoglobinemia), and are often classified as suspected carcinogens. The trifluoromethoxy group adds further concerns, including the potential for thermal decomposition to release highly toxic hydrogen fluoride (HF) gas[1].

Based on analogs such as 2-(trifluoromethoxy)aniline and 4-(trifluoromethoxy)aniline, a presumptive hazard classification can be established. These related compounds are designated as harmful or toxic if swallowed, in contact with skin, or if inhaled, and can cause serious skin and eye irritation or damage[2][3][4].

Table 1: Inferred GHS Hazard Classification for this compound

| Hazard Pictogram | GHS Hazard Class | Hazard Statement |

|---|

|

| Acute Toxicity, Oral (Category 3) Acute Toxicity, Dermal (Category 2/3) Acute Toxicity, Inhalation (Category 3) | H301: Toxic if swallowed[4][5]. H310/H311: Fatal or Toxic in contact with skin[2][4]. H331: Toxic if inhaled. | | | Carcinogenicity (Suspected, Category 2) Germ Cell Mutagenicity (Suspected, Category 2) Specific Target Organ Toxicity (Blood) | H351: Suspected of causing cancer. H341: Suspected of causing genetic defects. H373: May cause damage to organs (blood) through prolonged or repeated exposure[4]. | | | Skin Irritation (Category 2) Serious Eye Irritation (Category 2A) | H315: Causes skin irritation[6]. H319: Causes serious eye irritation[6]. |Primary Routes of Exposure & Health Effects:

-

Dermal Contact: The most significant risk. Aniline derivatives are readily absorbed through the skin, leading to systemic toxicity. Direct contact will likely cause irritation[1][2].

-

Inhalation: As a solid, the compound poses a risk if it becomes airborne dust. In solution, vapors may be inhaled. Inhalation can lead to respiratory tract irritation and systemic poisoning[7].

-

Eye Contact: The compound is expected to be a severe eye irritant, potentially causing serious damage[1][6].

Section 2: The Hierarchy of Controls: From Engineering to PPE

To ensure safety, a multi-layered approach based on the hierarchy of controls must be implemented. This prioritizes the most effective measures first.

-

Engineering Controls: This is the first and most critical line of defense.

-

Chemical Fume Hood: All work, including weighing, preparing solutions, and running reactions, must be conducted inside a certified chemical fume hood. This is non-negotiable. The causality is clear: the fume hood contains potentially harmful dust and vapors, preventing inhalation and minimizing contamination of the laboratory environment[8][9].

-

Ventilation: Ensure the laboratory has adequate general ventilation to support the fume hoods.

-

-

Administrative Controls: These are the procedures and work practices that reduce or prevent exposure.

-

Designated Area: All work with this compound should be restricted to a clearly marked, designated area within the lab to prevent cross-contamination.

-

Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for all tasks involving this compound. The SOP should include the specific steps outlined in this guide.

-

Training: All personnel must be trained on the specific hazards and handling procedures for this class of compounds before work begins.

-

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls above. It does not eliminate the hazard but provides a crucial barrier.

Table 2: Personal Protective Equipment (PPE) Matrix

| Task | Hand Protection | Eye/Face Protection | Body Protection |

|---|---|---|---|

| Weighing Solid | Double nitrile gloves. | Chemical safety goggles and a face shield. | Flame-resistant (FR) lab coat, long pants, closed-toe leather shoes. |

| Solution Preparation & Transfer | Double nitrile gloves. Change outer glove immediately if contaminated. | Chemical safety goggles. Face shield recommended. | FR lab coat, long pants, closed-toe shoes. |

| Reaction Workup | Double nitrile gloves. Consult a glove compatibility chart for solvents used[10][11]. | Chemical safety goggles and a face shield. | FR lab coat, acid-resistant apron, long pants, closed-toe shoes. |

| Waste Disposal | Double nitrile gloves. | Chemical safety goggles. | FR lab coat, long pants, closed-toe shoes. |

Section 3: Standard Operating Protocol: Weighing and Dispensing a Solid Sample

This protocol provides a self-validating workflow for safely handling the solid form of this compound. The causality for these steps is rooted in minimizing aerosolization, preventing contamination, and ensuring accurate documentation.

Methodology:

-

Preparation (Inside a Chemical Fume Hood):

-

Don all required PPE as specified in Table 2.

-

Place a plastic-backed absorbent liner on the fume hood work surface to contain any minor spills.

-

Gather all necessary equipment: spatula, weigh paper or container, analytical balance, and a container for contaminated waste.

-

Ensure the fume hood sash is at the lowest practical working height.

-

-

Weighing Procedure:

-

Carefully open the primary container of the chemical. Avoid any sudden movements that could generate dust.

-

Use a clean spatula to carefully transfer the approximate amount of solid to the tared weigh vessel.

-

Do not tap the spatula against the container, as this will generate dust. Instead, gently roll the spatula to dislodge the powder.

-

Securely close the primary chemical container immediately after dispensing.

-

Record the final weight.

-

-

Cleanup:

-

Carefully wipe the spatula with a solvent-dampened cloth (e.g., ethanol or isopropanol) and place the cloth in the designated solid hazardous waste container.

-

Wipe down the exterior of the primary container and any other potentially contaminated surfaces.

-

Fold the absorbent liner inward and place it in the solid waste container.

-

Remove the outer pair of gloves and dispose of them in the hazardous waste.

-

-

Post-Procedure:

-

With the inner gloves still on, transport the weighed sample to its destination within the fume hood.

-

Once all work is complete, remove the remaining PPE and wash hands thoroughly with soap and water[8].

-

Caption: Safe Weighing and Dispensing Workflow.

Section 4: Storage and Incompatibility

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.

-

Conditions: Store in a tightly sealed container in a cool, dry, and dark place[6]. The storage area should be a well-ventilated, dedicated cabinet for toxic chemicals. Protect from direct sunlight and moisture[1].

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids[1]. Contact with these materials could lead to vigorous or explosive reactions.

Section 5: Spill Management and Waste Disposal

Spill Management:

-

Minor Spill (Solid):

-

Evacuate all non-essential personnel.

-

Wearing full PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne. Do NOT dry sweep[8].

-

Carefully scoop the material into a labeled, sealed container for hazardous waste.

-

Clean the area with a cloth dampened with a suitable solvent, and dispose of the cloth as hazardous waste.

-

-

Major Spill:

-

Evacuate the entire laboratory immediately and alert personnel in adjacent areas.

-

Call your institution's emergency response team.

-

Do not attempt to clean up a major spill unless you are specifically trained to do so.

-

Waste Disposal:

-

All waste, including contaminated PPE, cleaning materials, and residual chemical, must be treated as hazardous waste.

-

Collect waste in clearly labeled, sealed containers.

-

Dispose of the waste through your institution's environmental health and safety office, following all local and national regulations[1][7].

Section 6: First Aid and Emergency Response

Immediate and appropriate first aid is critical in the event of an exposure.

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if necessary. Seek immediate medical attention[1][6].

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist[1].

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention[1][7].

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (or this guide) to the medical personnel[1][5].

Conclusion

This compound is a compound that demands respect and careful handling. While it holds potential as a valuable building block in research and development, its presumed toxicity, based on strong evidence from its analogs, necessitates the stringent use of engineering controls, administrative procedures, and personal protective equipment. By understanding the underlying reasons for these precautions—preventing skin absorption, inhalation, and contamination—researchers can work with this compound safely and effectively. Always prioritize a culture of safety and consult your institution's safety professionals when in doubt.

References

-

PubChem. N-Benzyl-2-(trifluoromethyl)aniline. [Link]

-

LookChem. 4-(Trifluoromethoxy)aniline 461-82-5 wiki. [Link]

-

ACS Chemical Health & Safety. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. [Link]

-

MDPI. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. [Link]

-

PubChem. 3-(Trifluoromethoxy)aniline. [Link]

-

Purdue University. Fluorine Safety. [Link]

-

Princeton University. Fluorine Safety Information. [Link]

-

University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]

-

Graco. Chemical Compatibility of Materials. [Link]

-

The Rubber Group. Chemical Compatibility Chart. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 3-(Trifluoromethoxy)aniline | C7H6F3NO | CID 73753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. tcichemicals.com [tcichemicals.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. ipo.rutgers.edu [ipo.rutgers.edu]

- 10. repligen.com [repligen.com]

- 11. rubber-group.com [rubber-group.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Benzyl Aniline via Buchwald-Hartwig Amination

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Benzyl Anilines and the Power of Palladium Catalysis

N-benzyl aniline and its derivatives are pivotal structural motifs in medicinal chemistry and materials science. These scaffolds are integral to a wide array of pharmacologically active compounds and functional organic materials. The traditional synthesis of these compounds often involves nucleophilic substitution or reductive amination, methods that can be limited by harsh reaction conditions, low functional group tolerance, and a narrow substrate scope.[1]

The advent of the Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen (C-N) bonds, offering a versatile and efficient palladium-catalyzed cross-coupling reaction between amines and aryl halides.[1] This methodology provides a powerful tool for the synthesis of N-benzyl anilines under milder conditions with broader substrate compatibility, making it an indispensable technique in modern organic synthesis.[2][3]

This guide, designed for researchers and professionals in drug development, provides a comprehensive overview of the Buchwald-Hartwig amination for the synthesis of N-benzyl aniline. It delves into the mechanistic underpinnings of the reaction, offers detailed experimental protocols, and presents a thorough troubleshooting guide to navigate potential challenges.

Mechanistic Insights: The Catalytic Cycle of N-Benzyl Aniline Formation

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst. The key to a successful reaction lies in the careful selection of the palladium source, a suitable phosphine ligand, a base, and the appropriate solvent.

The generally accepted mechanism comprises three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, benzyl bromide) to form a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The aniline coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

-

Reductive Elimination: The N-benzyl aniline product is formed, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.[1]

A potential side reaction that can compete with reductive elimination is β-hydride elimination, which can lead to the formation of a hydrodehalogenated arene and an imine.[1]

Caption: Step-by-step workflow for N-benzyl aniline synthesis.

Step-by-Step Procedure

-

Reaction Setup:

-

To an oven-dried 100 mL Schlenk flask containing a magnetic stir bar, add palladium(II) acetate (0.05 equivalents), (±)-BINAP (0.08 equivalents), and cesium carbonate (10 equivalents).

-

Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times.

-

Add anhydrous, degassed toluene (10 volumes relative to the limiting reagent) via syringe.

-

Add aniline (1.5 equivalents) and benzyl bromide (1.0 equivalent) to the flask via syringe.

-

-

Reaction Execution:

-

Place the flask in a preheated oil bath at 110 °C and stir the reaction mixture vigorously for 8-12 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove insoluble salts.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl aniline.

-

Optimization and Troubleshooting

Several factors can influence the success of the Buchwald-Hartwig amination. Understanding these variables is key to optimizing the reaction and troubleshooting any issues that may arise.

| Parameter | Recommendation & Rationale | Potential Issues & Solutions |

| Palladium Precatalyst | Pd(OAc)₂ is a common and effective choice. Pd₂(dba)₃ can also be used. [4]Pre-catalysts can offer more reliable formation of the active catalytic species. | Low Yield: Ensure the quality of the precatalyst. Consider using a more active pre-catalyst if the reaction is sluggish. |

| Ligand | For primary amines like aniline, bidentate phosphine ligands such as BINAP and DPPF are effective. [5]For more challenging couplings, sterically hindered biaryl phosphine ligands (e.g., XPhos, RuPhos) can be beneficial. | Side Reactions/Low Yield: The choice of ligand is crucial for selectivity and reactivity. Screen different ligands if the initial choice is not optimal. |

| Base | Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) and lithium hexamethyldisilazide (LHMDS) are common choices. [4]Weaker bases like Cs₂CO₃ or K₃PO₄ can be used for substrates with base-sensitive functional groups. [4] | Substrate Decomposition: If the starting materials are base-sensitive, switch to a weaker base. Low Reactivity: A stronger base may be required to facilitate deprotonation of the amine. |

| Solvent | Anhydrous, non-polar aprotic solvents such as toluene, dioxane, or THF are generally used. [4]The choice of solvent can affect the solubility of the reagents and the reaction rate. | Poor Solubility/Low Yield: Ensure all components are soluble at the reaction temperature. A different solvent or a solvent mixture may be necessary. |

| Temperature | Reactions are typically run at elevated temperatures, often between 80-110 °C. [4] | Slow Reaction: Increase the temperature. Decomposition: If decomposition is observed, lower the reaction temperature. |

| Inert Atmosphere | The active Pd(0) catalyst is sensitive to oxygen. It is crucial to perform the reaction under an inert atmosphere of argon or nitrogen. | Catalyst Deactivation/Low Yield: Ensure the reaction setup is properly sealed and purged with an inert gas. |

Common Side Reactions and Their Mitigation

-

Over-alkylation (Dibenzylation): The N-benzyl aniline product can sometimes undergo a second benzylation to form N,N-dibenzylaniline.

-

Mitigation: Use a slight excess of aniline relative to benzyl bromide. Careful control of the reaction time and temperature can also help to minimize this side product.

-

-

Hydrodehalogenation: The benzyl bromide can be reduced to toluene.

-

Mitigation: This is often a result of β-hydride elimination from a palladium-amido intermediate. Optimizing the ligand and reaction conditions can help to suppress this pathway. [1]* Homocoupling: Dimerization of the benzyl bromide can occur.

-

Mitigation: This is typically a minor side reaction but can be minimized by careful control of catalyst loading and temperature.

-

Data Interpretation

The successful synthesis of N-benzyl aniline can be confirmed by standard analytical techniques:

-

Thin-Layer Chromatography (TLC): Monitor the disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the product.

-